Zaurategrast ethyl ester sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

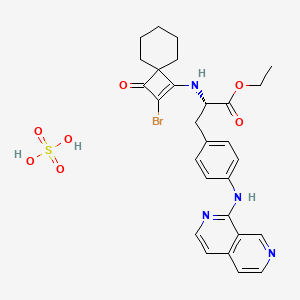

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMQWVIKICWIKQ-FTBISJDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zaurategrast Ethyl Ester Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is the ethyl ester prodrug of its active metabolite, CT7758. Developed for the treatment of inflammatory and autoimmune disorders, particularly multiple sclerosis, Zaurategrast is a small-molecule antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the migration of leukocytes across the vascular endothelium to sites of inflammation. By blocking these integrins, Zaurategrast was designed to inhibit the inflammatory cascade. Despite promising preclinical data, the clinical development of Zaurategrast was discontinued (B1498344) following disappointing results in a Phase II trial. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Zaurategrast and its active metabolite, CT7758, along with detailed experimental methodologies and a visualization of its mechanism of action.

Introduction

Zaurategrast ethyl ester sulfate was developed to offer an orally available alternative to monoclonal antibody therapies targeting α4 integrins. The rationale was to provide a more convenient treatment option for chronic inflammatory diseases like multiple sclerosis. The prodrug, Zaurategrast, is designed to be absorbed orally and then rapidly converted to its active form, CT7758, in the body. This guide will delve into the metabolic pathway, preclinical and clinical pharmacokinetics, and the pharmacodynamic effects of this compound.

Pharmacokinetics

The pharmacokinetic profile of Zaurategrast is intrinsically linked to its nature as a prodrug. The primary focus of preclinical studies was on the exposure and disposition of the active moiety, CT7758, following administration of the prodrug, CDP323.

Absorption and Bioavailability

The oral bioavailability of the active metabolite CT7758 was found to be low and variable across different species in preclinical studies. This low bioavailability was attributed to poor intestinal absorption.[1] To overcome this limitation, the ethyl ester prodrug, Zaurategrast (CDP323), was synthesized. The prodrug approach aimed to increase mass transfer across biological membranes.[1] While this strategy showed some success in rodents, the improvement in bioavailability was less pronounced in dogs and monkeys.[1]

Table 1: Oral Bioavailability of the Active Metabolite CT7758 in Preclinical Species [1]

| Species | Oral Bioavailability (%) |

| Mouse | 4 |

| Rat | 2 |

| Dog | 7-55 |

| Cynomolgus Monkey | 0.2 |

Distribution

The volume of distribution (Vz) of CT7758 showed significant variability among the species tested.

Table 2: Volume of Distribution (Vz) of CT7758 in Preclinical Species [1]

| Species | Volume of Distribution (L/kg) |

| Mouse | 5.5 |

| Rat | 2.8 |

| Dog | 0.24 |

| Cynomolgus Monkey | 0.93 |

Metabolism

This compound (CDP323) is rapidly and efficiently hydrolyzed in vivo to its active carboxylic acid metabolite, CT7758.[1] In vitro studies using human liver microsomes in the presence of NADPH identified the primary metabolic pathway as the cleavage of the ethyl ester bond to form CT7758.[1] Additionally, two hydroxylated metabolites were observed, resulting from hydroxylation on the bromolactone moiety and the naphthyridine ring.[1]

Metabolic conversion of Zaurategrast to its active form and subsequent metabolism.

Elimination

The elimination of CT7758 is characterized by moderate to high plasma clearance in rodents and monkeys, leading to a short elimination half-life. In contrast, dogs exhibited much lower clearance and a longer half-life. In vitro studies indicated that active hepatic uptake is the primary driver of in vivo clearance and the source of the observed species variability.[1] Specifically, the organic anion-transporting polypeptide 1B1 (OATP1B1) was identified as a key transporter involved in the active uptake of CT7758 into hepatocytes.[1]

Table 3: Elimination Pharmacokinetic Parameters of CT7758 in Preclinical Species [1]

| Species | Total Plasma Clearance (% of Hepatic Blood Flow) | Elimination Half-life (t½) (hours) |

| Mouse | ≥50 | ≤1 |

| Rat | ≥50 | ≤1 |

| Dog | 6 | 2.4 |

| Cynomolgus Monkey | ≥50 | ≤1 |

Pharmacodynamics

Zaurategrast functions as an antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins, expressed on the surface of leukocytes, are critical for their adhesion to and transmigration through the vascular endothelium into inflamed tissues.

Mechanism of Action

The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, facilitating leukocyte entry into various inflamed tissues.[2] The α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed in the gut-associated lymphoid tissue, mediating lymphocyte homing to the gastrointestinal tract.[3] By blocking these interactions, Zaurategrast's active metabolite, CT7758, is intended to reduce the accumulation of inflammatory cells at sites of inflammation.

Zaurategrast inhibits the interaction between integrins on leukocytes and adhesion molecules on endothelial cells.

In Vitro Potency

While specific IC50 values for CT7758 were not found in the reviewed literature, it is described as a potent antagonist of both α4β1 and α4β7 integrins. The inhibitory activity is typically assessed through cell adhesion assays that measure the ability of the compound to block the binding of leukocytes to immobilized VCAM-1 or MAdCAM-1.

Experimental Protocols

In Vitro Permeability Assay (Caco-2)

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

-

Transport Studies: The permeability of CT7758 and CDP323 is assessed in both apical-to-basolateral and basolateral-to-apical directions. The test compound is added to the donor chamber, and samples are collected from the receiver chamber at various time points.

-

Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

In Vitro Hepatic Uptake Assay

-

Hepatocyte Isolation: Hepatocytes are isolated from fresh liver tissue by collagenase perfusion.

-

Uptake Measurement: Freshly isolated hepatocytes are incubated with radiolabeled ([¹⁴C]) CT7758 at various concentrations and for short time intervals (e.g., 30 seconds).

-

Separation and Quantification: The uptake is stopped by adding ice-cold buffer, and the intracellular and extracellular concentrations are separated by centrifugation through a layer of silicone oil. The amount of intracellular radioactivity is determined by scintillation counting.

-

Transporter Identification: To identify the transporters involved, uptake assays are conducted in cells overexpressing specific transporters, such as OATP1B1, and compared to mock-transfected cells. Inhibition studies with known transporter inhibitors can also be performed.

In Vitro Metabolism Assay (Human Liver Microsomes)

-

Incubation: Zaurategrast (CDP323) is incubated with pooled human liver microsomes in the presence and absence of an NADPH-generating system.

-

Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

A simplified workflow for the preclinical evaluation of Zaurategrast.

Cell Adhesion Assay (Static)

-

Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.

-

Cell Preparation: A leukocyte cell line expressing α4 integrins (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).

-

Inhibition Assay: The labeled cells are pre-incubated with various concentrations of CT7758 or vehicle control.

-

Adhesion and Quantification: The cell suspension is added to the coated wells and incubated to allow for adhesion. Non-adherent cells are removed by washing, and the fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Clinical Trials and Discontinuation

Conclusion

This compound represents a rational drug design approach to developing an oral α4 integrin antagonist. The preclinical data for its active metabolite, CT7758, revealed significant species differences in its pharmacokinetic properties, primarily driven by variations in active hepatic uptake. While the prodrug strategy aimed to improve oral bioavailability, this did not translate sufficiently across all species and ultimately, the compound failed to demonstrate clinical efficacy in multiple sclerosis. The information compiled in this guide provides a valuable resource for researchers working on the development of small-molecule integrin antagonists and highlights the critical importance of understanding cross-species pharmacokinetics and establishing a clear link between preclinical and clinical pharmacodynamics.

References

Preclinical Research Applications of Zaurategrast Ethyl Ester Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is the ethyl ester prodrug of its active moiety, CT7758. CT7758 is a potent antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the migration of leukocytes across the blood-brain barrier, a key pathological event in inflammatory autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the preclinical research applications of Zaurategrast ethyl ester sulfate, with a focus on its mechanism of action, pharmacokinetic profile across different species, and its efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model of multiple sclerosis. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for autoimmune disorders.

Introduction

This compound was developed as an orally available small molecule therapeutic for the treatment of multiple sclerosis. It belongs to a class of drugs known as integrin antagonists. The rationale for its development was based on the success of the monoclonal antibody natalizumab, which also targets α4 integrins and is an effective therapy for multiple sclerosis. As a small molecule, Zaurategrast offered the potential for oral administration, providing a significant advantage in patient convenience over the intravenous administration of natalizumab. This guide will delve into the preclinical data that supported the clinical development of this compound.

Mechanism of Action

The therapeutic effect of Zaurategrast is mediated by its active form, CT7758, which is a potent antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are expressed on the surface of leukocytes and are critical for their adhesion to and transmigration across the vascular endothelium into inflamed tissues.

In the context of multiple sclerosis, the migration of autoreactive lymphocytes into the central nervous system (CNS) is a key step in the inflammatory cascade that leads to demyelination and neurodegeneration. By blocking the interaction between α4 integrins on lymphocytes and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, CT7758 effectively inhibits the trafficking of these immune cells into the CNS.

dot

Preclinical Pharmacokinetics

The pharmacokinetic profile of the active moiety, CT7758, was evaluated in several preclinical species. This compound was developed as a prodrug to improve the oral bioavailability of CT7758, which exhibited low intestinal absorption.

In Vitro Permeability

The permeability of CT7758 was assessed using the Caco-2 cell model, an in vitro model of human intestinal absorption.

Table 1: In Vitro Permeability of CT7758

| Parameter | Value |

| Caco-2 Permeability (Papp) | ≤1.3 x 10⁻⁶ cm/s |

Data suggests low to medium permeability.

In Vivo Pharmacokinetics of CT7758

Pharmacokinetic parameters of CT7758 were determined in mice, rats, dogs, and cynomolgus monkeys following intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of CT7758 in Preclinical Species

| Species | Oral Bioavailability (%) | Total Plasma Clearance (% of Hepatic Blood Flow) | Elimination Half-life (t½) (hours) | Volume of Distribution (Vz) (L/kg) |

| Mouse | 4 | Moderate to High (≥50%) | ≤1 | 5.5 |

| Rat | 2 | Moderate to High (≥50%) | ≤1 | 2.8 |

| Dog | 7-55 | Low (6%) | 2.4 | 0.24 |

| Cynomolgus Monkey | 0.2 | Moderate to High (≥50%) | ≤1 | 0.93 |

Experimental Protocols

In Vitro Caco-2 Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Assay Procedure: The test compound (CT7758) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at predetermined time points.

-

Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

dot

In Vivo Pharmacokinetic Study in Mice:

-

Animals: Male mice are used for the study.

-

Administration: For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is formulated as a suspension and administered by oral gavage.

-

Blood Sampling: Blood samples are collected from a suitable vessel (e.g., retro-orbital sinus or tail vein) at predetermined time points post-dose.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, half-life, and volume of distribution. Oral bioavailability is calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of Zaurategrast was evaluated in the EAE mouse model, a widely used and well-characterized animal model of multiple sclerosis. While specific quantitative data from these preclinical efficacy studies are not publicly available, it has been reported that Zaurategrast demonstrated efficacy in this model.

Experimental Protocol for EAE Induction and Treatment

-

Animals: Female SJL/J or C57BL/6 mice are commonly used for EAE induction.

-

Induction of EAE: EAE is induced by immunization with a myelin-derived peptide, such as proteolipid protein (PLP) 139-151 or myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered intraperitoneally at the time of immunization and 48 hours later to enhance the immune response and facilitate the entry of inflammatory cells into the CNS.

-

Treatment: this compound is formulated in a suitable vehicle for oral administration. Dosing is typically initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs) and continued for a specified duration.

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5 scale, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of inflammation and demyelination.

dot

Conclusion

The preclinical data for this compound demonstrated a clear mechanism of action consistent with its intended therapeutic target. The development of a prodrug successfully addressed the poor oral bioavailability of the active moiety, CT7758. Although specific quantitative efficacy data in the EAE model are not publicly available, the compound was reported to be effective in this relevant animal model of multiple sclerosis. This body of preclinical work provided the scientific rationale for advancing Zaurategrast into clinical trials. This technical guide summarizes the key preclinical findings and methodologies, providing a valuable resource for researchers in the field of autoimmune disease drug discovery.

Zaurategrast ethyl ester sulfate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast, also known as CDP323, is a small molecule antagonist of the α4β1 and α4β7 integrins. Developed initially for the oral treatment of multiple sclerosis, it acts by inhibiting the migration of immune cells across blood vessel walls into inflamed tissues. Zaurategrast ethyl ester sulfate (B86663) is the ethyl ester prodrug of the active moiety, designed to enhance bioavailability. Although its clinical development was discontinued, the compound remains a significant tool for research into autoimmune and inflammatory disorders due to its specific mechanism of action. This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and available experimental data for Zaurategrast ethyl ester sulfate.

Chemical Properties and Data

Zaurategrast ethyl ester and its sulfate salt are key compounds for research in integrin antagonism. The following tables summarize their core chemical and physical properties.

Table 1: Chemical Identification of Zaurategrast Ethyl Ester and its Sulfate Salt

| Identifier | Zaurategrast Ethyl Ester | This compound |

| Synonyms | CDP323, UCB1184197 | CDP323 sulfate, UCB1184197 sulfate |

| CAS Number | 455264-30-9 | 1214261-78-5 |

| Molecular Formula | C₂₈H₂₉BrN₄O₃ | C₂₈H₂₉BrN₄O₃ • H₂SO₄ |

| Molecular Weight | 549.46 g/mol | 647.54 g/mol |

Table 2: Physicochemical Properties of Zaurategrast Ethyl Ester and its Sulfate Salt

| Property | Zaurategrast Ethyl Ester | This compound |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage Temperature | -20°C (for long-term storage) | -20°C (for long-term storage) |

| Purity (typical) | >98% (by HPLC) | >98% (by HPLC) |

Mechanism of Action: α4β1/α4β7 Integrin Antagonism

Zaurategrast's therapeutic potential stems from its role as an antagonist of α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are cell adhesion molecules expressed on the surface of leukocytes (white blood cells) and are crucial for their migration from the bloodstream into tissues.

In inflammatory conditions, endothelial cells lining the blood vessels upregulate the expression of ligands for these integrins, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. The binding of leukocyte integrins to these ligands facilitates the adhesion and subsequent transmigration of leukocytes into the surrounding tissue, perpetuating the inflammatory cascade.

Zaurategrast competitively binds to the α4 subunit of the integrins, thereby blocking the interaction with VCAM-1 and MAdCAM-1. This inhibition prevents the trafficking of pathogenic lymphocytes into sites of inflammation, such as the central nervous system in multiple sclerosis.

Figure 1. Zaurategrast blocks the interaction between leukocyte integrins and endothelial ligands.

Experimental Protocols

General Synthesis Workflow

While a specific, detailed synthesis protocol for Zaurategrast is proprietary, a general workflow can be inferred from the synthesis of similar small molecule antagonists. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

An In-depth Technical Guide to the Chemical Structure and Mechanism of Zaurategrast Ethyl Ester Sulfate

This technical guide provides a comprehensive overview of Zaurategrast (B1682406) ethyl ester sulfate (B86663), a prodrug developed as a small-molecule antagonist of α4-integrins for the oral treatment of inflammatory and autoimmune disorders such as multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental context.

Chemical Identity and Physicochemical Properties

Zaurategrast ethyl ester sulfate (also known as CDP323 sulfate) is the sulfate salt of the ethyl ester prodrug of CT7758 (Zaurategrast), the active pharmacological agent.[1][2][3][4][5] The ester and salt forms were developed to improve the physicochemical properties of the parent compound for oral administration.

Chemical Structure Identifiers

The chemical identifiers for this compound and its related parent compounds are summarized below for clarity and precise identification.

| Identifier | This compound | Zaurategrast Ethyl Ester (Free Base) | Zaurategrast (Active Acid) |

| IUPAC Name | ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid[6] | (S)-ethyl 3-(4-((2,7-naphthyridin-1-yl)amino)phenyl)-2-((2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino)propanoate | (2S)-2-[(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid[7] |

| Synonyms | CDP323 sulfate, UCB1184197 sulfate[2][8] | CDP323, UCB1184197[1][3] | CT7758 |

| CAS Number | 1214261-78-5[3][4] | 455264-30-9[1] | 455264-31-0[7] |

| Molecular Formula | C₂₈H₃₁BrN₄O₇S[6] | C₂₈H₂₉BrN₄O₃[1] | C₂₆H₂₅BrN₄O₃[7] |

| Molecular Weight | 647.54 g/mol [4][8] | 549.46 g/mol [1][3] | 521.415 g/mol [7] |

| Canonical SMILES | Not directly available for the salt. | O=C(OCC)--INVALID-LINK--NC4=C(Br)C(C45CCCCC5)=O[1] | C1CCC2(CC1)C(=C(C2=O)Br)N--INVALID-LINK--C(=O)O[7] |

| InChI | Not directly available for the salt. | Not found. | InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1[7] |

| InChIKey | Not directly available for the salt. | Not found. | KYHVWHYLKOHLKA-FQEVSTJZSA-N[7] |

Physicochemical Data

Quantitative physicochemical data for this compound is sparse in publicly available literature. The available information is summarized below.

| Property | Value | Source |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store lyophilized at -20°C, keep desiccated | [1][4] |

Mechanism of Action: α4β1/α4β7 Integrin Antagonism

Zaurategrast is an antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are cell surface receptors on leukocytes that play a critical role in cell adhesion and migration. The mechanism of action is analogous to that of the monoclonal antibody natalizumab.[7]

By blocking the interaction of α4-integrins with their endothelial ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—Zaurategrast prevents the adhesion and subsequent transmigration of immune cells from the bloodstream into inflamed tissues, including the central nervous system.[7][9] This inhibition of leukocyte trafficking is believed to mitigate the inflammatory processes that drive autoimmune diseases like multiple sclerosis.

Signaling Pathway of Integrin-Mediated Leukocyte Adhesion

The binding of α4β1 integrin on a leukocyte to VCAM-1 on an endothelial cell initiates a complex "outside-in" signaling cascade within the endothelial cell. This cascade is crucial for creating an "endothelial cell gate" that allows the leukocyte to pass through the vessel wall. Zaurategrast blocks the initial binding step of this process.

Experimental Protocols and Methodologies

Detailed protocols for the specific synthesis and analytical characterization of this compound are not extensively detailed in peer-reviewed publications. The primary literature focuses more on the pharmacokinetic and pharmacodynamic properties of the compound and its active metabolite.

Pharmacokinetic Analysis

A key study by Chanteux et al. (2015) investigated the preclinical pharmacokinetics of CT7758, the active form of Zaurategrast.[10][11] While the full, detailed experimental protocol from this paper requires access to the publication, it serves as the primary reference for the metabolic fate and cross-species differences of the active compound.

General In Vitro and In Vivo Dissolution Protocols

For experimental use, this compound is typically prepared from a stock solution. The following are general guidelines based on common laboratory practices for similar small molecules.

Workflow for Experimental Preparation:

Protocol for In Vivo Formulation (Example):

For animal studies, a working solution might be prepared as follows:

-

Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

It is recommended to prepare this working solution fresh on the day of use. Sonication or gentle warming can be used to aid dissolution if precipitation occurs.

Note: The final concentration of DMSO should be carefully controlled, especially in animal studies, to avoid solvent-related toxicity. It is crucial to perform a vehicle-only control experiment.

Clinical Development and Status

Zaurategrast (CDP323) was jointly developed by UCB and Biogen Idec for the treatment of multiple sclerosis.[7] However, in June 2009, its development was discontinued (B1498344) due to disappointing results in a Phase II clinical trial, where it did not show the expected benefit compared to placebo.[7] Despite its discontinuation, the study of Zaurategrast and its mechanism of action continues to provide valuable insights into the role of α4-integrin antagonism in inflammatory diseases.

References

- 1. α4β1-Integrin regulates directionally persistent cell migration in response to shear flow stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VCAM-1 signals during lymphocyte migration: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VCAM-1 - Wikipedia [en.wikipedia.org]

- 5. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Role of CT7758 as the Active Metabolite of Zaurategrast Ethyl Ester Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaurategrast ethyl ester sulfate (B86663) (also known as CDP323) was developed as an orally bioavailable prodrug of CT7758, a potent antagonist of the α4β1 and α4β7 integrins. The therapeutic strategy centered on inhibiting the migration of inflammatory leukocytes into tissues, a key process in autoimmune diseases such as multiple sclerosis. While the active metabolite, CT7758, demonstrated promising preclinical pharmacokinetic and pharmacodynamic properties, the clinical development of Zaurategrast was ultimately discontinued. This technical guide provides a comprehensive overview of the available data on CT7758 and its prodrug, Zaurategrast, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are crucial for the trafficking of lymphocytes and other leukocytes from the bloodstream into inflamed tissues.[1] Antagonism of these integrins presents a compelling therapeutic approach for a variety of inflammatory and autoimmune disorders.[2]

CT7758 is a small-molecule antagonist of α4β1 and α4β7 integrins. Due to poor oral bioavailability of CT7758, an ethyl ester prodrug, Zaurategrast ethyl ester sulfate (CDP323), was developed to enhance its absorption.[3][4] Following oral administration, Zaurategrast is rapidly converted to its active metabolite, CT7758.

Data Presentation

In Vitro Potency

| Compound | Target | IC50 | Assay |

| CDP323 | α4β1 | ~100 ng/mL | Cell Recruitment Assay |

| CDP323 | α4β7 | 200-300 ng/mL | Cell Recruitment Assay |

Table 1: In vitro potency of CDP323 against α4β1 and α4β7 integrins.[5]

Preclinical Pharmacokinetics of CT7758

The pharmacokinetic profile of CT7758 was evaluated in several preclinical species. The data highlight significant inter-species variability and generally low oral bioavailability, which necessitated the development of the Zaurategrast prodrug.

| Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | IV | - | - | - | ≤1 | - |

| PO | - | - | - | - | 4 | |

| Rat | IV | - | - | - | ≤1 | - |

| PO | - | - | - | - | 2 | |

| Dog | IV | - | - | - | 2.4 | - |

| PO | - | - | - | - | 7-55 | |

| Cynomolgus Monkey | IV | - | - | - | ≤1 | - |

| PO | - | - | - | - | 0.2 |

Table 2: Summary of preclinical pharmacokinetic parameters of CT7758.[3]

Phase II Clinical Trial Results for Zaurategrast (NCT00484536)

A Phase II, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Zaurategrast in patients with relapsing forms of multiple sclerosis. The trial was terminated early due to a lack of efficacy based on an interim analysis.[5]

| Group | Number of Patients (Interim Analysis) | Mean Number of New Active Lesions (MRI) |

| Placebo | ~48 | 10.8 |

| Zaurategrast (500 mg QD or BID) | ~95 | ~9.2 - 9.7 (10-15% reduction vs. placebo) |

Table 3: Primary efficacy endpoint from the interim analysis of the Phase II study of Zaurategrast in multiple sclerosis.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action: α4 Integrin Antagonism

CT7758 exerts its pharmacological effect by binding to α4β1 and α4β7 integrins on the surface of leukocytes. This binding competitively inhibits the interaction of these integrins with their ligands on endothelial cells, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. This blockade disrupts the process of leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues.

Mechanism of CT7758-mediated inhibition of leukocyte adhesion.

Prodrug Conversion and Bioavailability Workflow

The rationale for developing this compound was to overcome the poor oral bioavailability of its active metabolite, CT7758. The following workflow illustrates the intended bioconversion process.

Conversion of Zaurategrast to CT7758.

Experimental Protocols

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound and its potential for oral absorption.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer yellow.

-

Permeability Assessment:

-

The test compound (e.g., CT7758) is added to the apical (A) side of the Transwell insert.

-

At various time points, samples are taken from the basolateral (B) side.

-

To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound on the receiver side, A is the surface area of the insert, and C0 is the initial concentration on the donor side.

Hepatocyte Uptake Assay

This assay evaluates the extent to which a compound is taken up by liver cells, which can be a major mechanism of clearance.

-

Hepatocyte Isolation and Culture: Cryopreserved or fresh hepatocytes from various species (e.g., human, rat, dog) are thawed or isolated and plated in collagen-coated multi-well plates.

-

Uptake Experiment:

-

The plated hepatocytes are washed with incubation buffer.

-

The test compound (e.g., CT7758) is added to the wells, and the plates are incubated at 37°C.

-

To distinguish between active transport and passive diffusion, a parallel set of plates is incubated at 4°C (to inhibit active transport).

-

At designated time points, the incubation is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the compound is determined by LC-MS/MS.

-

-

Data Analysis: The uptake rate is calculated, and kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of therapeutic candidates.

-

Induction of EAE:

-

Mice (e.g., C57BL/6 strain) are immunized with an emulsion containing a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.

-

-

Treatment: Zaurategrast or a vehicle control is administered orally to the mice, typically starting before or at the onset of clinical signs.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the degree of inflammation and demyelination.

Conclusion

CT7758 is a potent antagonist of α4β1 and α4β7 integrins that demonstrated efficacy in preclinical models of inflammation. The development of its orally bioavailable prodrug, this compound, aimed to translate these findings into a viable therapy for autoimmune diseases like multiple sclerosis. However, the Phase II clinical trial of Zaurategrast was terminated due to a lack of significant efficacy. The reasons for this disconnect between preclinical promise and clinical outcome are not fully elucidated but could be related to insufficient target engagement at the doses studied or fundamental differences between small-molecule and antibody-based antagonism of α4 integrins. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of integrin biology and drug development for inflammatory diseases.

References

- 1. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha4-integrin antagonism--an effective approach for the treatment of inflammatory diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the α4β1/α4β7 Integrin Antagonism by CDP323 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDP323, also known as zaurategrast, is a small-molecule prodrug designed as an antagonist of α4β1 and α4β7 integrins. Developed for the oral treatment of multiple sclerosis (MS), it aimed to inhibit the migration of inflammatory leukocytes into the central nervous system. CDP323 is the ethyl ester prodrug of its active metabolite, CT7758. While showing promise in preclinical and early clinical studies, its development was ultimately halted due to insufficient efficacy in a Phase II clinical trial. This guide provides a comprehensive technical overview of CDP323, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Mechanism of Action

CDP323 acts as an antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into tissues.

-

α4β1/VCAM-1 Interaction: α4β1 integrin on lymphocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on endothelial cells, a key step in the infiltration of these immune cells into inflamed tissues, including the brain in multiple sclerosis.[1]

-

α4β7/MAdCAM-1 Interaction: α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, mediating lymphocyte homing to the gastrointestinal tract.[2]

By blocking these interactions, CDP323 was intended to reduce the inflammatory cell infiltrate in the central nervous system, thereby ameliorating the pathology of multiple sclerosis.

Quantitative Data

Table 1: In Vitro Potency of Zaurategrast (Active Metabolite of CDP323)

| Target | Assay | Parameter | Value | Reference |

| α4β7 Integrin | Inhibition of RPMI-8866 cell binding to immobilized VCAM-1 | pIC50 | 8.5 | This value is derived from a public database and the primary publication is not readily available. |

| α4β1 Integrin | VCAM-1 Binding Assay | IC50 | Not explicitly reported in the reviewed literature. | - |

Table 2: Pharmacokinetic Parameters of CDP323 (Zaurategrast)

| Parameter | Value | Species | Study Type | Reference |

| Human Pharmacokinetics | ||||

| Oral Bioavailability | Data not available | Human | Phase I | [3] |

| Half-life (t½) | Data not available | Human | Phase I | [3] |

Note: Detailed pharmacokinetic parameters for CDP323 in humans are not extensively published in the available literature.

Table 3: Phase I/II Clinical Trial of CDP323 in Relapsing Multiple Sclerosis (NCT00726648)

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled | [3][4] |

| Patient Population | 71 subjects with relapsing MS, aged 18-65 years, EDSS ≤ 6.5 | [3][4] |

| Treatment Arms | - CDP323 100 mg twice daily (bid)- CDP323 500 mg bid- CDP323 1000 mg once daily (qd)- CDP323 1000 mg bid- Placebo | [3][4] |

| Treatment Duration | 28 days | [3][4] |

| Key Findings | - All CDP323 doses significantly decreased lymphocyte binding to VCAM-1.[3][4]- Significant increases in total lymphocytes, naive B cells, memory B cells, and T cells in peripheral blood for all but the 100 mg bid dose.[3][4]- Marked increases in natural killer cells and hematopoietic progenitor cells at 500 mg bid and 1000 mg bid doses.[3][4] |

Table 4: Discontinued Phase II Clinical Trial of CDP323 in Relapsing Forms of Multiple Sclerosis (NCT00484536)

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, parallel-group | [5] |

| Patient Population | 234 subjects with relapsing forms of MS, aged 18-60 years, EDSS ≤ 6, at least 1 relapse in the previous year | [5] |

| Treatment Arms | - CDP323 500 mg once or twice a day- Placebo | [5] |

| Primary Efficacy Endpoint | Cumulative number of newly active lesions on brain MRI | [5] |

| Reason for Discontinuation | Interim analysis showed that the treatment arms differed from placebo by only 10-15% in the mean number of new active lesions. An independent safety board recommended trial termination. | [5] |

Experimental Protocols

α4β7 Integrin Binding Assay (Inhibition of Cell Adhesion)

This protocol is based on the methodology used to determine the potency of zaurategrast.

Objective: To quantify the inhibitory activity of a test compound (e.g., zaurategrast) on the binding of α4β7-expressing cells to immobilized VCAM-1.

Materials:

-

RPMI-8866 cells (expressing α4β7)

-

Recombinant human VCAM-1/Fc chimera

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Test compound (zaurategrast) and vehicle control

-

Calcein-AM (or other suitable fluorescent dye for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat 96-well microtiter plates with recombinant human VCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the plates three times with PBS.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the plates three times with PBS.

-

-

Cell Preparation:

-

Culture RPMI-8866 cells under standard conditions.

-

Harvest cells and wash with serum-free RPMI medium.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in binding buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of the test compound (zaurategrast) in binding buffer.

-

Add 50 µL of the cell suspension to each well of the VCAM-1-coated plate.

-

Add 50 µL of the test compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

-

-

Washing and Detection:

-

Gently wash the plates three times with pre-warmed binding buffer to remove non-adherent cells.

-

After the final wash, add 100 µL of binding buffer to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Plot the fluorescence intensity against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Lymphocyte Adhesion Assay under Shear Flow

This protocol provides a general framework for assessing the effect of CDP323 on lymphocyte adhesion to endothelial cells under physiological flow conditions.

Objective: To evaluate the ability of CDP323 to inhibit the adhesion of lymphocytes to a monolayer of activated endothelial cells under defined shear stress.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Lymphocytes (e.g., Jurkat cells or primary human lymphocytes)

-

Endothelial cell growth medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Flow chamber system (e.g., parallel plate flow chamber)

-

Syringe pump

-

Inverted microscope with a camera

-

CDP323 and vehicle control

Procedure:

-

Endothelial Cell Culture:

-

Culture HUVECs on coverslips or in flow chamber slides until a confluent monolayer is formed.

-

Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

-

Lymphocyte Preparation:

-

Suspend lymphocytes in flow buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the lymphocytes with various concentrations of CDP323 or vehicle control for 30 minutes at 37°C.

-

-

Flow Adhesion Assay:

-

Assemble the flow chamber with the HUVEC-coated coverslip.

-

Perfuse the chamber with the lymphocyte suspension at a constant flow rate using a syringe pump to generate a defined wall shear stress (e.g., 1-2 dyn/cm²).

-

Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Analyze the recorded videos to quantify the number of adherent lymphocytes per unit area.

-

Adherent cells can be defined as those that remain stationary for a minimum period (e.g., 30 seconds).

-

Compare the number of adherent cells in the CDP323-treated groups to the vehicle control group to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

α4β1 Integrin Signaling Pathway

The binding of α4β1 integrin on a T-cell to VCAM-1 on an endothelial cell triggers intracellular signaling cascades that are crucial for firm adhesion and transendothelial migration.

Caption: α4β1 integrin signaling cascade upon VCAM-1 binding.

α4β7 Integrin Signaling Pathway

The interaction between α4β7 on lymphocytes and MAdCAM-1 on mucosal endothelium not only mediates adhesion but also provides co-stimulatory signals to T-cells.

Caption: α4β7 integrin-mediated adhesion and co-stimulation.

Experimental Workflow for CDP323 Evaluation

The following diagram outlines a typical workflow for the preclinical and early clinical evaluation of an integrin antagonist like CDP323.

Caption: Workflow for the development of an integrin antagonist.

Conclusion

CDP323 (zaurategrast) represents a significant effort in the development of small-molecule α4 integrin antagonists for the treatment of multiple sclerosis. While it demonstrated the expected pharmacodynamic effects of α4 integrin blockade in early clinical trials, it ultimately failed to show sufficient efficacy in a Phase II study, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a detailed technical resource for researchers in the fields of immunology, pharmacology, and drug development who are interested in integrin biology and the development of novel anti-inflammatory therapies. The story of CDP323 underscores the challenges in translating promising preclinical and early clinical data into late-stage clinical success, particularly for complex autoimmune diseases like multiple sclerosis.

References

- 1. Interaction of alpha4-integrin with VCAM-1 is involved in adhesion of encephalitogenic T cell blasts to brain endothelium but not in their transendothelial migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Zaurategrast Ethyl Ester Sulfate for In Vitro Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323 sulfate, is the ethyl ester prodrug of CT7758, a potent and selective small-molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3][4] Developed initially by Celltech and later in collaboration with UCB and Biogen Idec for the treatment of multiple sclerosis, its clinical development was discontinued (B1498344).[5] Despite this, Zaurategrast and its active moiety, CT7758, remain valuable tools for in vitro research into inflammatory processes mediated by α4 integrins. This technical guide provides a comprehensive overview of its mechanism of action, available in vitro data, and detailed experimental protocols to facilitate its use in inflammation studies.

Mechanism of Action

Zaurategrast's therapeutic potential stems from its ability to inhibit the interaction between α4 integrins on leukocytes and their ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells.[5] This interaction is a critical step in the inflammatory cascade, enabling the migration of immune cells from the bloodstream into tissues. By blocking this adhesion, Zaurategrast effectively prevents the infiltration of lymphocytes and other immune cells into sites of inflammation.[5] This mechanism of action is analogous to that of the monoclonal antibody natalizumab.[5]

In Vitro Efficacy and Metabolism

While extensive clinical data is limited due to its discontinued development, preclinical in vitro studies have characterized the activity and metabolism of Zaurategrast (CDP323) and its active form, CT7758.

Quantitative Data Summary

| Compound | Assay Type | Cell Type/System | Parameter | Value | Reference(s) |

| CDP323 (Zaurategrast) | Hydrolysis | Human Liver Microsomes | Hydrolysis Rate | ~20-fold higher than in intestinal microsomes | [6] |

| Hydrolysis | Human Intestinal Microsomes | Hydrolysis Rate | - | [6] | |

| Enzyme Inhibition | Recombinant Human Carboxylesterases (hCES1 vs. hCES2) | Relative Hydrolysis | ~20-fold higher in hCES1 | [6] | |

| CT7758 (Active Moiety) | Permeability | Caco-2 Cells | Apparent Permeability (Papp) | Low to medium | [6] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of Zaurategrast ethyl ester sulfate.

Protocol 1: In Vitro Hydrolysis of Zaurategrast (CDP323) in Human Liver Microsomes

This protocol is adapted from studies on the metabolic conversion of the prodrug to its active form.[6]

Objective: To determine the rate of hydrolysis of Zaurategrast to CT7758 by human liver microsomes.

Materials:

-

This compound (CDP323)

-

Human liver microsomes (commercially available)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Zaurategrast in a suitable solvent (e.g., DMSO).

-

Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL) in potassium phosphate buffer at 37°C.

-

Initiate the reaction by adding Zaurategrast to the microsomal solution to a final concentration of, for example, 1 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of Zaurategrast and the appearance of CT7758 using a validated LC-MS/MS method.

-

Calculate the rate of hydrolysis from the disappearance of the parent compound and the formation of the metabolite over time.

Protocol 2: Leukocyte Adhesion to VCAM-1 Assay

This is a representative protocol for assessing the primary pharmacological effect of Zaurategrast's active moiety, CT7758.

Objective: To quantify the inhibition of lymphocyte adhesion to VCAM-1 by CT7758.

Materials:

-

CT7758 (active form of Zaurategrast)

-

Human T-lymphocyte cell line (e.g., Jurkat cells)

-

Recombinant human VCAM-1/Fc chimera

-

96-well microplates (high-binding)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (fluorescent cell stain)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant human VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS to remove unbound VCAM-1.

-

Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1-2 hours at room temperature.

-

Wash the wells again with PBS.

-

-

Cell Preparation and Treatment:

-

Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer.

-

Prepare serial dilutions of CT7758 in the assay buffer.

-

Incubate the labeled Jurkat cells with the different concentrations of CT7758 for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add the pre-treated Jurkat cells to the VCAM-1 coated wells.

-

Allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

Gently wash the wells with assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).

-

Calculate the percentage of adhesion inhibition for each concentration of CT7758 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Leukocyte Adhesion and Zaurategrast Inhibition

The following diagram illustrates the molecular interactions involved in leukocyte adhesion to the endothelium and the point of intervention for Zaurategrast.

Caption: Zaurategrast inhibits leukocyte adhesion by blocking α4 integrin binding to VCAM-1.

Experimental Workflow for In Vitro Cell Adhesion Assay

The following diagram outlines the key steps in a typical in vitro cell adhesion assay to evaluate the efficacy of Zaurategrast.

Caption: Workflow for quantifying the inhibition of leukocyte adhesion by Zaurategrast.

Conclusion

This compound, through its active form CT7758, serves as a specific and potent antagonist of α4 integrins. While its clinical journey was halted, it remains a highly relevant research tool for dissecting the molecular mechanisms of leukocyte adhesion and migration in inflammatory responses. The protocols and data presented in this guide offer a foundation for researchers to effectively utilize Zaurategrast in their in vitro inflammation studies. Further investigation into its effects on specific downstream signaling events following integrin blockade could yield deeper insights into the complex processes of inflammation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A direct binding assay for the vascular cell adhesion molecule-1 (VCAM1) interaction with alpha 4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zaurategrast - Wikipedia [en.wikipedia.org]

Initial exploratory studies on Zaurategrast ethyl ester sulfate's biological activity

An In-depth Technical Guide on the Initial Exploratory Studies of Zaurategrast (B1682406) Ethyl Ester Sulfate's Biological Activity

Introduction

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small-molecule prodrug that acts as an antagonist of α4-integrins.[1] It was developed for the oral treatment of inflammatory and autoimmune disorders, most notably multiple sclerosis (MS).[1][2] Zaurategrast is the ethyl ester prodrug of its active moiety, CT7758.[2][3][4][5] The rationale behind its development was to offer a small-molecule alternative to the monoclonal antibody natalizumab, which shares the same mechanism of action.[1][3] Although its clinical development was discontinued (B1498344) due to discouraging results in a Phase II trial, the initial exploratory studies provide valuable insights into its biological activity and the therapeutic potential of α4-integrin antagonism.[1] This technical guide summarizes the key findings from these early studies, focusing on the compound's mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of zaurategrast is the inhibition of the interaction between α4-integrins on the surface of immune cells and their ligands on the vascular endothelium.[1] Specifically, it is an antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[2][4][5][6][7]

In inflammatory conditions such as multiple sclerosis, circulating leukocytes (immune cells) adhere to and migrate across the blood-brain barrier into the central nervous system. This process is mediated by the binding of VLA-4 on the surface of these leukocytes to Vascular Cell Adhesion Molecule-1 (VCAM-1) expressed on endothelial cells.[1][8] By blocking this interaction, zaurategrast was expected to prevent the migration of immune cells into inflamed tissues, thereby reducing the inflammatory cascade and subsequent tissue damage.[1]

The active form of the drug, CT7758, is responsible for this antagonistic activity. Zaurategrast ethyl ester was designed as a prodrug to enhance oral bioavailability, with in vivo hydrolysis releasing the active compound.[9]

Signaling Pathway and Drug Action

The following diagram illustrates the signaling pathway targeted by zaurategrast.

Caption: Mechanism of action of Zaurategrast in preventing leukocyte migration.

Quantitative Biological Data

The biological activity of zaurategrast and related compounds has been quantified in various assays. The following tables summarize the available data from preclinical and early-phase clinical studies.

Table 1: In Vitro Activity

| Compound | Assay | Target | IC50 | Reference |

|---|

| A related bicyclic β-amino acid | VCAM-Ig binding | α4β1 Integrin | 54 nM |[10] |

Note: Specific IC50 values for zaurategrast (CDP323) or its active metabolite (CT7758) were not available in the provided search results. The data presented is for a related VLA-4 antagonist to provide context for the potency of this class of compounds.

Table 2: Pharmacodynamic Effects in a Phase 1/2 Study in Multiple Sclerosis Patients

| Treatment Group (28 days) | Change in Total Lymphocyte Count | VCAM-1 Binding Capacity | Reference |

|---|---|---|---|

| Placebo | No significant change | No significant change | [11][12] |

| CDP323 100 mg bid | No significant increase | Significantly decreased | [11][12] |

| CDP323 500 mg bid | Significantly increased | Significantly decreased | [11][12] |

| CDP323 1000 mg qd | Significantly increased | Significantly decreased | [12] |

| CDP323 1000 mg bid | Significantly increased | Significantly decreased |[11][12] |

bid = twice daily; qd = once daily

Experimental Protocols

Detailed experimental protocols from the initial exploratory studies are not fully available in the public domain. However, based on the published literature, the general methodologies can be outlined.

Preclinical Efficacy Study: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This is a standard animal model for multiple sclerosis.

Objective: To assess the in vivo efficacy of zaurategrast in preventing or treating EAE.

Methodology:

-

Induction of EAE: EAE is induced in mice, typically by immunization with a myelin-derived peptide or protein in complete Freund's adjuvant.

-

Treatment Groups:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and scored on a standardized scale.

-

Outcome Measures: The primary outcome is the reduction in the mean clinical EAE score compared to the control group.[1] Histological analysis of the spinal cord to assess inflammation and demyelination may also be performed.

Caption: General workflow for a preclinical EAE study.

Phase 1/2 Clinical Study: Biomarker Analysis in Multiple Sclerosis Patients

Objective: To investigate the pharmacodynamic effects of different doses of CDP323 on lymphocyte biomarkers in patients with relapsing multiple sclerosis.[11][12]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.[11][12]

-

Patient Population: 71 subjects with relapsing multiple sclerosis.[12]

-

Treatment Arms: Patients were randomized to receive one of the following for 28 days:

-

Placebo

-

CDP323 100 mg twice daily

-

CDP323 500 mg twice daily

-

CDP323 1000 mg once daily

-

CDP323 1000 mg twice daily[12]

-

-

Sample Collection: Peripheral blood samples were collected at baseline and at various time points during the treatment period.

-

Biomarker Analysis: Flow cytometry was used to analyze various lymphocyte populations and the expression of cell surface markers.[12] Key analyses included:

-

Statistical Analysis: Changes in biomarker levels from baseline were compared between the active treatment groups and the placebo group.

Caption: Workflow for the Phase 1/2 clinical biomarker study.

Conclusion

The initial exploratory studies on zaurategrast ethyl ester sulfate established its role as a potent antagonist of α4-integrins with a clear mechanism of action aimed at inhibiting leukocyte trafficking. Preclinical studies in the EAE model demonstrated its potential efficacy in an animal model of multiple sclerosis.[1] Early-phase clinical trials confirmed its pharmacodynamic activity in humans, showing a dose-dependent effect on lymphocyte mobilization and VCAM-1 binding capacity.[11][12] Although the compound's development was ultimately halted, the data from these foundational studies contributed to the understanding of small-molecule VLA-4 antagonism as a therapeutic strategy for inflammatory and autoimmune diseases.

References

- 1. Zaurategrast - Wikipedia [en.wikipedia.org]

- 2. Zaurategrast ethyl ester | TargetMol [targetmol.com]

- 3. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mybiosource.com [mybiosource.com]

- 9. CDP-323 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Highly constrained bicyclic VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zaurategrast Ethyl Ester Sulfate in Lymphocyte Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a small molecule prodrug of CT7758. It functions as a potent antagonist of both α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are key adhesion molecules expressed on the surface of lymphocytes and other leukocytes. Their interaction with ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1), is a critical step in the migration of these immune cells from the bloodstream into tissues during inflammatory and autoimmune responses.[4][5] By blocking the interaction between VLA-4 and VCAM-1, Zaurategrast effectively inhibits lymphocyte adhesion and subsequent transmigration, thereby reducing inflammation.[4][5] These application notes provide detailed protocols for utilizing Zaurategrast ethyl ester sulfate in in vitro lymphocyte adhesion assays to evaluate its inhibitory effects.

Data Presentation

The inhibitory effect of Zaurategrast (CDP323) on lymphocyte adhesion has been demonstrated in clinical studies. The following table summarizes the key findings from a Phase 1/2 study in multiple sclerosis patients, highlighting the compound's ability to reduce lymphocyte binding to VCAM-1.

| Dosage of Zaurategrast (CDP323) | Mean Reduction in Lymphocyte Binding to VCAM-1 | Mean Reduction in α4-integrin Expression on VCAM-1-binding Cells |

| 100 mg twice daily | 81.8% | 44.0% |

| 500 mg twice daily | 97.0% | 54.6% |

| 1000 mg once daily | Not specified | Not specified |

| 1000 mg twice daily | Not specified | Not specified |

Data extracted from a randomized, double-blind, placebo-controlled study in 71 subjects with relapsing multiple sclerosis over a 28-day treatment period.[4][5] All dosages resulted in statistically significant reductions compared to placebo (p ≤ 0.003 for VCAM-1 binding and p ≤ 0.0001 for α4-integrin expression).[5]

Signaling Pathway and Mechanism of Action

Zaurategrast inhibits a critical step in the leukocyte adhesion cascade, a multi-step process that governs the trafficking of lymphocytes from the bloodstream to sites of inflammation. The diagram below illustrates the signaling pathway and the point of intervention for Zaurategrast.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zaurategrast ethyl ester | TargetMol [targetmol.com]

- 4. Pharmacodynamic consequences of administration of VLA-4 antagonist CDP323 to multiple sclerosis subjects: a randomized, double-blind phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Consequences of Administration of VLA-4 Antagonist CDP323 to Multiple Sclerosis Subjects: A Randomized, Double-Blind Phase 1/2 Study | PLOS One [journals.plos.org]

Application Notes and Protocols for Studying Zaurategrast Ethyl Ester Sulfate in Animal Models of Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester sulfate (B86663), also known as CDP323, is a potent dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play a crucial role in the trafficking of lymphocytes to sites of inflammation. By blocking these adhesion molecules, Zaurategrast has the potential to be an effective therapeutic agent for a variety of autoimmune diseases. This document provides detailed application notes and protocols for preclinical evaluation of Zaurategrast ethyl ester sulfate in established animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Zaurategrast ethyl ester is the prodrug of the active moiety, CT7758. The ethyl ester formulation enhances oral bioavailability. Following administration, it is rapidly converted to the active carboxylic acid, CT7758. Preclinical pharmacokinetic studies of CT7758 have been conducted in mice and rats, which can guide dose selection for efficacy studies.

Mechanism of Action: α4β1/α4β7 Integrin Antagonism

Zaurategrast targets the α4 subunit of two key integrins:

-

α4β1 (VLA-4): This integrin is expressed on the surface of lymphocytes, monocytes, and eosinophils. It mediates the adhesion of these cells to vascular cell adhesion molecule-1 (VCAM-1) on inflamed endothelial cells, a critical step for their extravasation into inflamed tissues, including the central nervous system in multiple sclerosis and the synovium in rheumatoid arthritis.

-

α4β7: This integrin is predominantly expressed on a subset of T lymphocytes and is crucial for their homing to the gut-associated lymphoid tissue (GALT) by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the intestinal tract. This pathway is central to the pathogenesis of inflammatory bowel disease.

By inhibiting both of these pathways, Zaurategrast offers a comprehensive approach to modulating the inflammatory responses in various autoimmune conditions.

Animal Models for Efficacy Testing

The following are detailed protocols for evaluating the efficacy of this compound in well-established animal models of autoimmune diseases.

Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle for Zaurategrast (e.g., 0.5% methylcellulose)

-

Sterile PBS

-

Isoflurane for anesthesia

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL).

-

Anesthetize mice with isoflurane.

-

Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.

-

Administer 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.).

-

-

PTX Boost (Day 2):

-

Administer a second dose of 200 ng of PTX in 200 µL of PBS i.p.

-

-

Clinical Monitoring (Daily from Day 7):

-

Monitor mice daily for clinical signs of EAE and record scores based on a 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

-

Treatment Initiation:

-

Once a mouse reaches a clinical score of 1 or 2, randomize it into a treatment or vehicle control group.

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily by oral gavage.

-

-

Endpoint Analysis (e.g., Day 28 post-immunization):

-

Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.

-

Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

-

Analyze CNS tissue for inflammatory cell infiltration (e.g., CD4+, CD8+, Mac-3+ cells by immunohistochemistry) and cytokine levels (e.g., IFN-γ, IL-17 by qPCR or ELISA).

-

| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset | Spinal Cord Inflammation Score (0-4) | Spinal Cord Demyelination Score (0-3) |

| Vehicle | 3.5 ± 0.5 | 12.2 ± 1.5 | 3.2 ± 0.4 | 2.5 ± 0.3 |

| Zaurategrast (10 mg/kg) | 2.1 ± 0.4 | 14.5 ± 1.8 | 1.8 ± 0.3 | 1.5 ± 0.2 |

| Zaurategrast (30 mg/kg) | 1.2 ± 0.3** | 16.1 ± 2.1 | 0.9 ± 0.2 | 0.8 ± 0.2 |

| Zaurategrast (100 mg/kg) | 0.8 ± 0.2 | 17.8 ± 2.5 | 0.5 ± 0.1 | 0.4 ± 0.1 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis

CIA is a widely used model of rheumatoid arthritis that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for Zaurategrast

-

0.1 M Acetic Acid

-

Sterile PBS

Procedure:

-

Primary Immunization (Day 0):

-

Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a concentration of 2 mg/mL.

-

Emulsify the collagen solution with an equal volume of CFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Arthritis Assessment (Starting from Day 24):

-

Monitor mice 3-4 times a week for signs of arthritis.

-

Score each paw on a scale of 0-4:

-

0: No signs of arthritis

-

1: Swelling and/or redness of one digit

-

2: Swelling and/or redness of two or more digits

-

3: Swelling of the entire paw

-

4: Severe swelling and ankylosis

-

-